(2R,4S)-4-hydroxypiperidine-2-carboxylic acid
Overview
Description
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative with significant importance in organic chemistry and pharmaceutical research. This compound features a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position of the piperidine ring, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid typically involves the hydrogenation of pyridine derivatives. One common method includes the use of palladium or rhodium catalysts to achieve selective hydrogenation, which results in the formation of the desired piperidine derivative . The reaction conditions often involve mild temperatures and pressures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that include the initial synthesis of precursor compounds followed by catalytic hydrogenation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxopiperidine-2-carboxylic acid.
Reduction: Formation of 4-hydroxypiperidine-2-methanol.
Substitution: Formation of 4-chloropiperidine-2-carboxylic acid or 4-aminopiperidine-2-carboxylic acid.
Scientific Research Applications
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecules. This modulation can lead to various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a five-membered ring.
4-hydroxypiperidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
4-hydroxy-2-piperidone: Similar structure but with a ketone group instead of a carboxylic acid.
Uniqueness
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature allows for enantioselective interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHNXNZBLHHEIU-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@H]1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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